molecular formula C11H6Cl2O2S B12850854 2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one

2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one

Cat. No.: B12850854
M. Wt: 273.1 g/mol
InChI Key: BCKBEMGKJYNIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C13H8Cl2O4S It is a derivative of cyclohexa-2,4-dien-1-one, substituted with dichloro and thiophene-2-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,3-dichlorothiophene with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps like purification through column chromatography and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C11H6Cl2O2S

Molecular Weight

273.1 g/mol

IUPAC Name

2,3-dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C11H6Cl2O2S/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-3,5H,4H2

InChI Key

BCKBEMGKJYNIQB-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=C(C1=O)Cl)Cl)C(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.